4-Bromo-5-methylquinoline

Catalog No.
S13991272
CAS No.
1823849-19-9
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-methylquinoline

CAS Number

1823849-19-9

Product Name

4-Bromo-5-methylquinoline

IUPAC Name

4-bromo-5-methylquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3

InChI Key

XVUNTKOMUIRHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC=C2Br

4-Bromo-5-methylquinoline is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 4-position and a methyl group at the 5-position of the quinoline ring. Its molecular formula is C10H8BrNC_{10}H_8BrN, and it has a molecular weight of approximately 232.08 g/mol. The unique arrangement of these substituents contributes to its distinctive chemical properties and biological activities. Quinoline derivatives, including 4-Bromo-5-methylquinoline, are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Due to its reactive bromine atom and the presence of the methyl group. Key types of reactions include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to various substituted derivatives.
  • Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
  • Reduction Reactions: Reduction processes can yield dihydroquinoline derivatives.

These reactions allow for the synthesis of a wide range of functionalized quinoline compounds that can be tailored for specific applications.

The biological activity of 4-Bromo-5-methylquinoline has been extensively studied, revealing several pharmacological properties:

  • Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation by targeting specific cellular pathways.
  • Antimalarial Effects: Quinoline derivatives are often explored for their effectiveness against malaria, with some studies suggesting that 4-Bromo-5-methylquinoline could be a promising candidate .

The mechanism of action typically involves interference with DNA synthesis or inhibition of key enzymes in metabolic pathways, leading to cell death or growth inhibition.

Several methods have been developed for synthesizing 4-Bromo-5-methylquinoline:

  • Bromination of 5-Methylquinoline: This method involves the direct bromination of 5-methylquinoline using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: Starting from appropriate precursors such as propargyl alcohol aziminobenzene, cyclization can yield 4-bromo derivatives through mild conditions involving TMSBr or hydrobromic acid .
  • Multi-step Synthetic Routes: Complex synthetic pathways may involve several steps, including functional group transformations and purification processes to achieve high yields and purity .

4-Bromo-5-methylquinoline finds applications across various fields:

  • Medicinal Chemistry: Used as a building block for developing new drugs, particularly those targeting infectious diseases and cancer.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for its potential use in developing organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Interaction studies have focused on understanding how 4-Bromo-5-methylquinoline interacts with biological targets:

  • Binding Affinity Studies: Research indicates that this compound can bind effectively to DNA and various proteins, potentially modulating their functions.
  • Enzyme Inhibition: Studies have explored its role as an inhibitor of specific enzymes involved in disease pathways, providing insights into its therapeutic potential .

Several compounds share structural similarities with 4-Bromo-5-methylquinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-5-methylquinolineBromine at position six; methyl at fiveDifferent reactivity profile due to bromine position
7-Bromo-5-methylquinolineBromine at position seven; methyl at fiveExhibits unique biological activity compared to others
4-BromoquinolineLacks the methyl group at the five positionLess versatile in synthetic applications
8-Methoxy-5-methylquinolineMethoxy group at position eight; methyl at fiveEnhanced solubility and potential biological activity

The uniqueness of 4-Bromo-5-methylquinoline lies in its specific arrangement of substituents, which influences its reactivity and biological properties compared to other quinolines. The presence of both bromine and methyl groups allows for diverse chemical transformations and enhances its potential as a therapeutic agent.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

220.98401 g/mol

Monoisotopic Mass

220.98401 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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